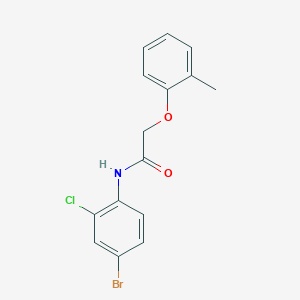
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since undergone extensive scientific research to understand its mechanism of action and potential applications.
作用機序
The exact mechanism of action of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to work by activating the immune system to target cancer cells. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to increase the production of cytokines, which are signaling molecules that help to regulate the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit angiogenesis, the process by which tumors develop a blood supply.
実験室実験の利点と制限
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified for use in scientific research. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has not yet been approved for clinical use in humans.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide. One area of focus is on developing new formulations of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide that can be used in clinical trials. Additionally, researchers are investigating the use of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, researchers are studying the potential use of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis, enhance the anti-tumor effects of chemotherapy and radiation therapy, and activate the immune system to target cancer cells. While there are limitations to its use in lab experiments, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has several advantages and has potential for future research in the treatment of cancer and other diseases.
合成法
The synthesis of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with 2-methylquinoline to form 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide. The compound can be further purified through recrystallization to obtain a highly pure form suitable for scientific research.
科学的研究の応用
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis in a range of cancer cell lines, including lung, breast, and colon cancer. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in animal models.
特性
分子式 |
C17H12Cl2N2O |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H12Cl2N2O/c1-10-5-7-13-15(20-10)3-2-4-16(13)21-17(22)12-8-6-11(18)9-14(12)19/h2-9H,1H3,(H,21,22) |
InChIキー |
QHJFGASTGOKXSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)